molecular formula C18H18OS2 B14145825 2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one CAS No. 89003-18-9

2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one

Cat. No.: B14145825
CAS No.: 89003-18-9
M. Wt: 314.5 g/mol
InChI Key: KLHUMEDIVNSHBY-UHFFFAOYSA-N
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Description

2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzyl group, two methylsulfanyl groups, and a phenyl group attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through various organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the enone structure suggests it could participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar enone structure but different substituents.

    Benzylideneacetophenones: Similar backbone with variations in the substituents.

Properties

CAS No.

89003-18-9

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

2-benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C18H18OS2/c1-20-18(21-2)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

KLHUMEDIVNSHBY-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2)SC

Origin of Product

United States

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